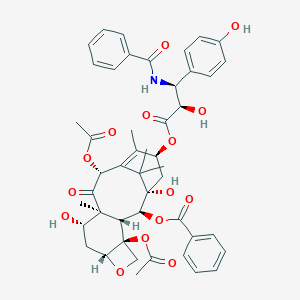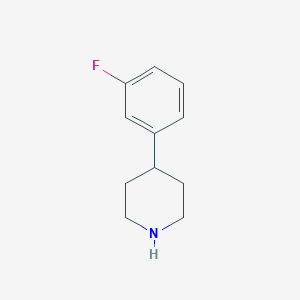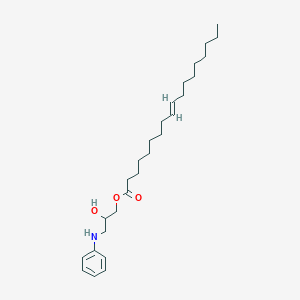
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of aniline and oleic acid, and its synthesis method involves the reaction between aniline, oleic acid, and epichlorohydrin.
Wissenschaftliche Forschungsanwendungen
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate has shown potential applications in various scientific research fields, including cancer therapy, drug delivery, and gene therapy. In cancer therapy, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug delivery, it has been used as a carrier for delivering drugs to specific cells or tissues. In gene therapy, it has been used as a vector for delivering therapeutic genes to cells.
Wirkmechanismus
The mechanism of action of (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate involves its ability to interact with cellular membranes and proteins. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It can also disrupt the cellular membrane, leading to cell death. In drug delivery, it can target specific cells or tissues by binding to specific receptors on the cell surface.
Biochemische Und Physiologische Effekte
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate has been shown to have both biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and disrupt cellular membranes. It can also target specific cells or tissues for drug delivery. However, its effects on normal cells and tissues are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate in lab experiments include its potential for cancer therapy, drug delivery, and gene therapy. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and lack of understanding of its effects on normal cells and tissues.
Zukünftige Richtungen
There are several future directions for research on (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate. These include:
1. Investigating its effects on normal cells and tissues to better understand its potential toxicity.
2. Developing more efficient synthesis methods to reduce the cost and time required for production.
3. Studying its potential applications in other fields, such as agriculture and environmental science.
4. Exploring its potential as a diagnostic tool for cancer and other diseases.
5. Investigating its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method involves the reaction between aniline, oleic acid, and epichlorohydrin. Its mechanism of action involves its ability to interact with cellular membranes and proteins. Its advantages include its potential for cancer therapy, drug delivery, and gene therapy, while its limitations include its potential toxicity and lack of understanding of its effects on normal cells and tissues. There are several future directions for research on (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate, including investigating its effects on normal cells and tissues and developing more efficient synthesis methods.
Synthesemethoden
The synthesis of (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate involves the reaction between aniline, oleic acid, and epichlorohydrin. The reaction takes place in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The product is then purified by column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
102390-02-3 |
|---|---|
Produktname |
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate |
Molekularformel |
C27H45NO3 |
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)31-24-26(29)23-28-25-20-17-16-18-21-25/h9-10,16-18,20-21,26,28-29H,2-8,11-15,19,22-24H2,1H3/b10-9+ |
InChI-Schlüssel |
ZSQHZTSVIIYJNV-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
Synonyme |
3-(N-phenylamino)-1,2-propanediol 1-oleoyl ester MEPAP 1-oleyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)
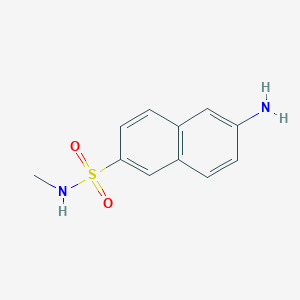
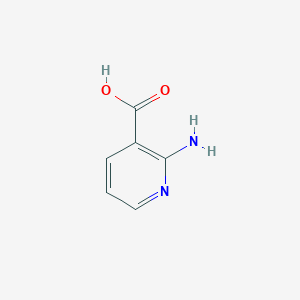
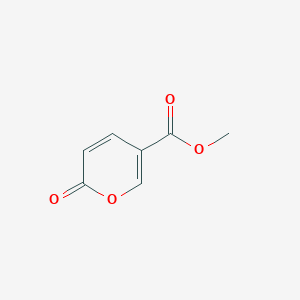
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)

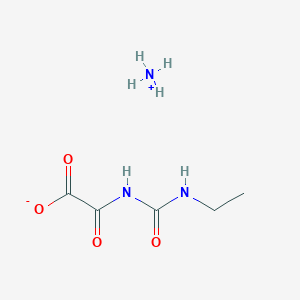
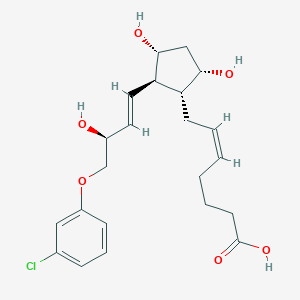
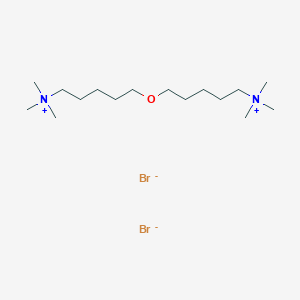
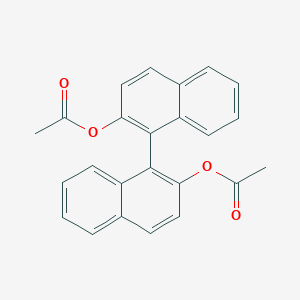
![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)
